molecular formula C15H19N3O3S B4367225 3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE

3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE

Cat. No.: B4367225
M. Wt: 321.4 g/mol
InChI Key: WAPZNHDKEHVMRY-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and an oxadiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-5-7-12(8-6-11)14-16-15(21-17-14)13-4-3-9-18(10-13)22(2,19)20/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZNHDKEHVMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the oxadiazole ring.

    Introduction of the Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine in the presence of a suitable base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE can undergo various types of chemical reactions:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may play a key role in binding to these targets, while the piperidine ring and methylsulfonyl group may modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Another compound with a substituted aromatic ring, but with different functional groups.

    Methanesulfonyl Chloride: Shares the methylsulfonyl group but lacks the complex ring structures.

Uniqueness

3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE is unique due to the combination of the oxadiazole ring and the piperidine ring, which imparts distinct chemical properties and potential biological activities not found in simpler compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE
Reactant of Route 2
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3-(4-METHYLPHENYL)-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,2,4-OXADIAZOLE

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